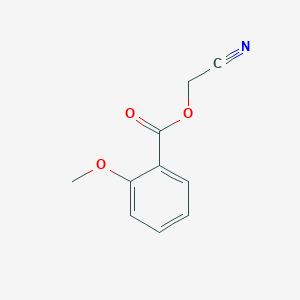

Benzoicacid,2-methoxy-,cyanomethylester

説明

BenchChem offers high-quality Benzoicacid,2-methoxy-,cyanomethylester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoicacid,2-methoxy-,cyanomethylester including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

cyanomethyl 2-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-13-9-5-3-2-4-8(9)10(12)14-7-6-11/h2-5H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVAAWYUFYXTDED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)OCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular structure and weight of Cyanomethyl 2-methoxybenzoate

An In-Depth Technical Guide to Cyanomethyl 2-methoxybenzoate: Structural Dynamics, Mechanistic Utility, and Synthesis

Executive Summary

In the landscape of advanced organic synthesis and drug development, the precise manipulation of acyl transfer reactions is paramount. Cyanomethyl 2-methoxybenzoate (Molecular Formula: C₁₀H₉NO₃) serves as a highly specialized "active ester." By leveraging the strong electron-withdrawing properties of the cyanomethyl moiety, this compound facilitates mild, racemization-free amidation reactions. This whitepaper deconstructs the structural properties, mechanistic causality, and field-proven synthetic protocols associated with Cyanomethyl 2-methoxybenzoate, providing a comprehensive framework for researchers and process chemists.

Structural Identity and Physicochemical Profiling

Cyanomethyl 2-methoxybenzoate is the esterification product of 2-methoxybenzoic acid (o-anisic acid) and cyanomethanol (typically accessed via chloroacetonitrile). The architecture of this molecule is defined by two critical domains:

-

The Ortho-Methoxy Aryl Ring: Provides steric shielding around the carbonyl core, which modulates the rate of hydrolysis and protects the ester during prolonged storage.

-

The Cyanomethyl Group (-CH₂CN): Acts as the activating moiety. The cyano group exerts a powerful inductive electron-withdrawing effect (-I), significantly increasing the electrophilicity of the adjacent ester carbonyl.

Quantitative Data Summary

To facilitate rapid comparison for assay design and solvent selection, the core quantitative metrics of Cyanomethyl 2-methoxybenzoate are summarized below:

| Property | Value | Mechanistic Implication |

| IUPAC Name | Cyanomethyl 2-methoxybenzoate | Standardized nomenclature for regulatory filing. |

| Molecular Formula | C₁₀H₉NO₃ | Defines stoichiometric calculations for synthesis. |

| Molecular Weight | 191.18 g/mol | Critical for precise molarity and yield quantification. |

| Exact Mass | 191.0582 Da | Utilized for High-Resolution Mass Spectrometry (HRMS) validation. |

| H-Bond Donors | 0 | Indicates lack of protic interference in base-catalyzed reactions. |

| H-Bond Acceptors | 4 | Enhances solubility in polar aprotic solvents (e.g., DMF, DMSO). |

| SMILES String | O=C(OCC#N)C1=CC=CC=C1OC | Enables computational modeling and docking simulations. |

Mechanistic Causality: The "Active Ester" Paradigm

In standard peptide and API synthesis, direct coupling of a carboxylic acid and an amine requires harsh dehydrating agents (like DCC or EDC), which often lead to epimerization or the degradation of sensitive functional groups. Cyanomethyl esters bypass this limitation by pre-activating the carbonyl carbon 1[1].

Why choose a cyanomethyl ester over a standard methyl ester? Standard alkyl esters (e.g., methyl 2-methoxybenzoate) are highly stable because the alkoxy group donates electron density via resonance, stabilizing the carbonyl. In contrast, the cyanomethyl group's strong inductive effect pulls electron density away from the carbonyl carbon. This renders the carbonyl highly susceptible to nucleophilic attack by primary or secondary amines at room temperature.

The aminolysis of Cyanomethyl 2-methoxybenzoate proceeds via a two-step addition-elimination mechanism. The rate-limiting step is the formation of a tetrahedral intermediate, which subsequently collapses to release cyanomethanol—a relatively benign and easily removable byproduct 2[2].

Figure 1: Aminolysis mechanism of the active ester via a tetrahedral intermediate.

Experimental Workflow: A Self-Validating Synthesis Protocol

The synthesis of Cyanomethyl 2-methoxybenzoate must be executed with high precision to avoid side reactions. The following protocol utilizes an S_N2 nucleophilic substitution strategy, adapted from established active ester synthesis methodologies3[3].

The Self-Validating Extraction Strategy

A protocol is only as reliable as its built-in validation mechanisms. This workflow employs a chemically orthogonal liquid-liquid extraction strategy that acts as a self-purifying system. By sequentially altering the aqueous pH during workup, specific unreacted precursors are ionized and partitioned into the aqueous phase, leaving only the covalently neutral active ester in the organic layer.

Step-by-Step Methodology

-

Activation: Dissolve 1.0 equivalent (e.g., 10 mmol, 1.52 g) of 2-methoxybenzoic acid in 12 mL of anhydrous N,N-Dimethylformamide (DMF).

-

Causality: DMF is a polar aprotic solvent. It dissolves the reagents without hydrogen-bonding to the carboxylate anion, thereby maximizing the anion's nucleophilicity.

-

-

Deprotonation: Add 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) to the solution.

-

Causality: The non-nucleophilic base deprotonates the carboxylic acid to form the highly reactive 2-methoxybenzoate anion, while simultaneously acting as an acid scavenger for the HCl generated in the next step.

-

-

Electrophilic Addition: Dropwise, add 1.2 equivalents of chloroacetonitrile. Stir the reaction mixture at room temperature for 12–16 hours under an inert nitrogen atmosphere.

-

Orthogonal Workup (Self-Validation):

-

Dilute the reaction mixture with 50 mL of Ethyl Acetate (EtOAc).

-

Wash 1 (Acidic): Wash twice with 1 M HCl. Causality: Protonates and removes unreacted DIPEA/TEA into the aqueous layer.

-

Wash 2 (Basic): Wash twice with saturated NaHCO₃. Causality: Deprotonates and removes any unreacted 2-methoxybenzoic acid.

-

Wash 3 (Osmotic): Wash five times with saturated NaCl (brine). Causality: The high ionic strength forces the highly polar DMF out of the organic layer and into the aqueous phase.

-

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Cyanomethyl 2-methoxybenzoate. Validate purity via Thin Layer Chromatography (TLC) and ¹H-NMR.

Figure 2: Nucleophilic substitution workflow for the synthesis of Cyanomethyl 2-methoxybenzoate.

Applications in Drug Development & Advanced Synthesis

The utility of Cyanomethyl 2-methoxybenzoate extends far beyond basic esterification. In pharmaceutical development, the synthesis of complex active pharmaceutical ingredients (APIs) often requires the late-stage installation of amide bonds. Traditional coupling reagents can cause epimerization at adjacent chiral centers. Because cyanomethyl esters react cleanly with amines under mild, base-free conditions, they preserve the stereochemical integrity of the parent molecule 4[4].

Furthermore, recent breakthroughs in prebiotic chemistry and nonenzymatic RNA aminoacylation have utilized cyanomethyl esters to successfully couple the chirality of RNA and proteins without the need for complex enzymatic machinery 3[3]. This demonstrates the extraordinary reliability and bio-compatibility of the cyanomethyl activation strategy in both synthetic and biological environments.

References

-

Benoiton, N. L. (2006). Chemistry of Peptide Synthesis: Active Esters. Taylor & Francis Group. Available at:[Link]

-

Benoiton, N. L. (2006). Methods for Preparing Active Esters. Thieme Connect. Available at: [Link]

-

Stewart, F. H. C. (1968). The Synthesis of Some N-Acetylglycyl Peptide Derivatives: Cyanomethyl esters of protected amino acids. Australian Journal of Chemistry / ConnectSci. Available at:[Link]

-

Zhang, et al. (2024). Nonenzymatic, prebiotic aminoacylation couples chirality of RNA and protein. bioRxiv. Available at:[Link]

Sources

Thermodynamic Stability and Reactivity Profiles of Cyanomethyl Ester Derivatives

Executive Summary

Cyanomethyl esters (CMEs) represent a privileged class of mildly activated esters that strike an exquisite thermodynamic balance. They are sufficiently electrophilic to undergo targeted acyl transfer under mild conditions, yet possess a high enough activation energy barrier to resist spontaneous hydrolysis in aqueous media. This unique reactivity profile has made CMEs indispensable in modern chemical biology, specifically in genetic code reprogramming via flexizymes, native serine peptide assembly (SPA), and the design of lipophilic prodrugs. This technical guide explores the thermodynamic principles, hydrolytic stability, and field-proven protocols for utilizing CME derivatives in advanced bioconjugation and drug development workflows.

Chemical Biology & Thermodynamic Principles

Electronic Structure and Inductive Effects

The utility of the cyanomethyl group (–CH₂CN) stems from its strong electron-withdrawing inductive effect. By pulling electron density away from the ester oxygen, the cyanomethyl moiety lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the carbonyl carbon. This increases the partial positive charge on the carbonyl, rendering it highly susceptible to nucleophilic attack by amines or hydroxyls (1)[1].

However, unlike highly activated esters (e.g., pentafluorophenyl or N-hydroxysuccinimide esters) which rapidly degrade in water, CMEs maintain a delicate kinetic stability. They do not spontaneously collapse in neutral aqueous buffers, allowing them to be handled for hours during complex biochemical assays (2)[2].

Thermodynamic vs. Kinetic Control in Acyl Transfer

In applications like Native Serine Peptide Assembly (SPA) and flexizyme-mediated tRNA aminoacylation, the reaction is driven by a thermodynamic sink. The initial transesterification of the CME by a nucleophile (such as a tRNA 3'-OH or a serine side-chain hydroxyl) is kinetically controlled. Once the intermediate is formed, it undergoes a thermodynamically favorable rearrangement (e.g., an O-to-N acyl shift) to form a highly stable amide bond, releasing cyanomethanol as a harmless leaving group[1].

Figure 1: Mechanistic pathway of cyanomethyl ester synthesis and subsequent acyl transfer.

Applications in Genetic Reprogramming and Prodrug Design

mRNA Display and Ribosomal Translation

CMEs are the premier substrates for the enhanced flexizyme (eFx), enabling the acylation of tRNAs with non-proteinogenic amino acids for deep mutational scanning and cyclic peptide synthesis (3)[3]. The thermodynamic stability of the resulting aminoacyl-tRNA and its interaction with the elongation factor EF-Tu (forming the ternary complex) dictates the efficiency of ribosomal translation. For instance, incorporating β-amino acids via CME activation significantly alters the thermodynamic stability of the ternary complex, impacting the translation elongation mechanism (4)[4]. While highly reactive, researchers must account for the hydrolytic instability of CMEs during long-term storage, sometimes opting for dinitrobenzyl esters as alternatives for specific aromatic amino acids (5)[5].

Hydrolytic Stability in Prodrug Development

In medicinal chemistry, converting a free carboxylate to a CME drastically improves lipophilicity and cellular penetrance. In studies evaluating esterified Hsp70 agonists, CME derivatives demonstrated cellular efficacy comparable to their free acid counterparts (6)[6]. Crucially, LC-MS stability assays proved that the CME moiety was stable under the assay conditions, indicating that the ester itself may possess intrinsic target affinity rather than acting solely as a rapidly cleaving prodrug[6].

Figure 2: Thermodynamic stability and enzymatic degradation pathways of CME-based prodrugs.

Quantitative Data: Hydrolytic Stability Profiles

The structural environment of the ester dictates its thermodynamic stability. The table below summarizes the hydrolytic half-lives of various ester classes compared to CMEs, illustrating the kinetic window available for biological assays[2].

| Ester Derivative Type | Hydrolytic | Enzymatic | Primary Application |

| Cyanomethyl Ester (CME) | 2 – 3 hours | ~ 45 minutes | Flexizyme charging, Prodrugs |

| Unactivated Alkyl Esters | > 1 week (Virtually stable) | > 16 hours | Long-term storage |

| Double Esters (e.g., Glycolic) | > 1 week | 3 – 4 hours | Mild administration prodrugs |

| Pentafluorophenyl (Pfp) Esters | < 10 minutes | N/A (Spontaneous) | Rapid in vitro bioconjugation |

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols incorporate the causality behind the reagent choices and include mandatory self-validation steps.

Protocol 1: Synthesis of Cyanomethyl Ester (CME) Amino Acids

Causality: Cesium carbonate (Cs₂CO₃) or N,N-Diisopropylethylamine (DIPEA) is utilized as a mild base. It provides sufficient basicity to deprotonate the carboxylic acid without causing oxazolone-mediated racemization at the α-carbon—a common failure point when using stronger bases or traditional coupling agents like HBTU[1][4].

-

Preparation: Dissolve 0.5 mmol of N-Boc or N-Fmoc protected amino acid in 1.0 mL of anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) in a 5 mL round-bottom flask.

-

Activation: Add 1.0 equivalent (0.5 mmol) of Cs₂CO₃ and stir for 10 minutes at room temperature to form the nucleophilic carboxylate salt.

-

Alkylation: Charge the flask with 10 equivalents (5.0 mmol) of chloroacetonitrile (or bromoacetonitrile for faster kinetics).

-

Reaction: Cap the flask and stir continuously for 1.5 to 8 hours at ambient temperature.

-

Workup: Evaporate the solvent under reduced pressure. Dissolve the residue in dichloromethane (DCM), filter through Celite to remove cesium salts, and concentrate.

-

Validation (Self-Validating Step): Perform LC-MS analysis. The product must show a mass shift of +39 Da relative to the starting material. Purity must be >95% to prevent poisoning of downstream ribozyme reactions.

Protocol 2: Flexizyme-Mediated tRNA Aminoacylation

Causality: The reaction is strictly maintained at 0 °C and slightly acidic/neutral pH (7.5) to suppress the spontaneous base-catalyzed hydrolysis of the CME. This kinetically traps the thermodynamically labile ester bond formed between the amino acid and the tRNA 3'-OH[5].

-

Annealing: Mix 2 µM tRNA and 2 µM eFx ribozyme in 50 mM HEPES buffer (pH 7.5). Heat to 95 °C for 2 minutes, then slowly cool to room temperature over 5 minutes.

-

Catalysis: Add MgCl₂ to a final concentration of 50 mM to properly fold the ribozyme. Chill the mixture on ice (0 °C).

-

Acylation: Initiate the reaction by adding the CME-activated amino acid (from Protocol 1) to a final concentration of 5 mM (dissolved in DMSO, final DMSO concentration <20%).

-

Incubation: Incubate on ice for 2 to 5 hours depending on the steric bulk of the amino acid side chain.

-

Quenching: Stop the reaction by adding 3 volumes of 0.3 M sodium acetate (pH 5.0) and ethanol precipitate the tRNA.

-

Validation (Self-Validating Step): Analyze the pellet via Acidic Urea-PAGE (pH 5.0). The acidic pH is critical to prevent hydrolysis during electrophoresis. A successful reaction will show a distinct upward electrophoretic mobility shift of the acylated tRNA compared to the unacylated control.

References

-

Native Serine Peptide Assembly: Scope and Utility. PMC - NIH. 1

-

Synthesis and in vitro Enzyme Hydrolysis of Trioxadiaza- and Tetraoxadiaza-Crown Ether-Based Complexing Agents with Disposable Ester Pendant Arms. Thieme Connect. 2

-

β-Amino Acids Reduce Ternary Complex Stability and Alter the Translation Elongation Mechanism. ACS Publications. 4

-

Synthesis and Evaluation of Esterified Hsp70 Agonists in Cellular Models of Protein Aggregation and Folding. PMC - NIH. 6

-

Nonproteinogenic deep mutational scanning of linear and cyclic peptides. PNAS. 3

-

Selective thiazoline peptide cyclisation compatible with mRNA display and efficient synthesis. Chemical Science (RSC). 5

Sources

- 1. Native Serine Peptide Assembly: Scope and Utility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 3. pnas.org [pnas.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Selective thiazoline peptide cyclisation compatible with mRNA display and efficient synthesis - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03117A [pubs.rsc.org]

- 6. Synthesis and Evaluation of Esterified Hsp70 Agonists in Cellular Models of Protein Aggregation and Folding - PMC [pmc.ncbi.nlm.nih.gov]

Literature review of 2-methoxybenzoic acid derivatives in synthesis

Architecting Therapeutics: A Technical Whitepaper on 2-Methoxybenzoic Acid Derivatives in Organic Synthesis and Drug Development

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of selecting aromatic building blocks that offer both regioselective predictability and broad functional group compatibility. 2-Methoxybenzoic acid (commonly known as o-anisic acid) stands out as a highly versatile aromatic carboxylic acid[1]. Its structural hallmark—an electron-donating methoxy group situated ortho to a carboxylic acid—creates a unique electronic and steric environment. This whitepaper dissects the mechanistic causality behind its reactivity, details self-validating synthetic protocols, and explores its downstream applications in modern pharmacotherapy.

Mechanistic Insights into Regioselective Functionalization

The true synthetic power of unprotected 2-methoxybenzoic acid lies in its capacity for Directed Ortho-Metalation (DoM). The methoxy oxygen acts as a Lewis basic site, coordinating with the lithium cation of an organolithium reagent. This coordination brings the strong base into close proximity with the adjacent ortho proton, significantly lowering the activation energy for deprotonation.

According to foundational methodologies published by the 2[2], treating unprotected 2-methoxybenzoic acid with s-BuLi and TMEDA at −78 °C results in exclusive deprotonation at the C3 position (ortho to the carboxylate). The addition of TMEDA is critical; it breaks down the alkyllithium hexamers into highly reactive monomers, driving the kinetics of the reaction. Conversely, utilizing n-BuLi combined with t-BuOK shifts the thermodynamic landscape, resulting in a reversal of regioselectivity to the C6 position[2]. This switch allows chemists to synthesize contiguously 3- and 6-substituted building blocks from a single starting material.

Regioselective Directed Ortho-Metalation of 2-Methoxybenzoic Acid.

Protocol Validation: Synthesis of Complex API Intermediates

Beyond basic metalation, 2-methoxybenzoic acid derivatives are heavily utilized via electrophilic aromatic substitution. The electron-donating nature of the methoxy group activates the ring, directing incoming electrophiles to the para position relative to itself. This principle is elegantly demonstrated in the synthesis of 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid, a critical intermediate for the antipsychotic agent Amisulpride[3].

Experimental Protocol: Two-Step Synthesis of 2-Methoxy-4-amino-5-ethylsulfonyl Benzoic Acid

Objective: To achieve selective sulfonation and subsequent alkylation while maintaining the integrity of the methoxy and ester groups. Causality & Design: The use of chlorosulfonic acid in large excess serves a dual purpose: it acts as a highly reactive electrophile and a polar solvent that stabilizes the intermediate Wheland complex. The subsequent reduction with sodium sulfite prevents over-oxidation, preparing the molecule for nucleophilic attack by diethyl sulfate.

Step-by-Step Methodology:

-

Chlorosulfonation: In a dry, jacketed reactor, dissolve 2-methoxy-4-acetaminomethyl benzoate in chlorosulfonic acid at a strict molar ratio of 1:5 to 1:8[3]. Stir continuously at 20–30 °C for 6–9 hours. Self-Validation Check: Monitor the evolution of HCl gas; cessation indicates reaction completion.

-

Hydrolysis & Isolation: Carefully quench the reaction mixture by dropwise addition over crushed ice to hydrolyze the excess chlorosulfonic acid. Filter the resulting precipitate (2-methoxy-4-acetamino-5-sulfonylchloromethyl benzoate) and wash with cold distilled water to remove residual acids[3].

-

Reduction & Alkylation: Transfer the isolated intermediate to a reflux setup. Add sodium sulfite and diethyl sulfate in a molar ratio of 1:5:2.5 relative to the intermediate[3]. Reflux the mixture for 6–9 hours. The sodium sulfite reduces the sulfonyl chloride to a sulfinate salt, which is immediately alkylated by the diethyl sulfate.

-

Acidification & Precipitation: Cool the mixture and acidify using concentrated hydrochloric acid until the target product, 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid, precipitates. Filter, wash, and dry under a vacuum.

Two-step synthesis workflow for 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid.

Pharmacological Landscape and Biological Activity

The structural motifs derived from 2-methoxybenzoic acid are not merely synthetic stepping stones; they actively engage with complex biological targets.

-

G-Protein Coupled Receptors (GPCRs): Halogenated analogs, such as 4-amino-5-chloro-2-methoxybenzoic acid, are foundational in synthesizing prokinetic drugs like Cisapride[4]. These end-products act as potent agonists for the serotonin 5-HT4 receptor, triggering a Gs-protein coupled cascade that increases intracellular cAMP, thereby regulating gastrointestinal motility[4].

-

Cytokine Inhibition: Recent biological screenings have identified specific benzoic acid derivatives—particularly those acylated with dicarboxylic acids (e.g., succinic or maleic acid)—as low-molecular-weight inhibitors of Interleukin-15 (IL-15)[5]. These non-chiral molecules disrupt IL-15Rα binding, offering a promising avenue for treating autoimmune disorders[5].

-

Oncology & Tyrosinase Inhibition: Certain benzoic acid derivatives exhibit the ability to inhibit tyrosinase activity in melanoma cells[6]. By suppressing melanogenesis, these compounds have been shown to potentiate the tumorcidal efficacy of standard radiotherapy and chemotherapy regimens[6].

Serotonin 5-HT4 receptor signaling pathway activated by active derivatives.

Quantitative Data Summary

To facilitate rapid decision-making for drug development professionals, the following table summarizes the structural modifications and target applications of key 2-methoxybenzoic acid derivatives discussed in this guide.

| Derivative / Compound | Structural Modification | Primary Application / Target | Key Reagents |

| 3- and 6-Substituted 2-Methoxybenzoic acids | Directed ortho-lithiation | Building blocks for natural products (e.g., Lunularic acid) | s-BuLi/TMEDA or n-BuLi/t-BuOK |

| 2-Methoxy-4-amino-5-ethylsulfonyl benzoic acid | Sulfonation & Alkylation | Amisulpride API intermediate (Antipsychotic agent) | Chlorosulfonic acid, Na2SO3, Diethyl sulfate |

| 4-Amino-5-chloro-2-methoxybenzoic acid | Halogenation | Cisapride API intermediate (5-HT4 receptor agonist) | Halogenating agents |

| Amide-linked Benzoic Acid Derivatives | Acylation with dicarboxylic acids | IL-15Rα Inhibitors (Autoimmune therapies) | Succinic, maleic, or cyclohexanedicarboxylic acids |

References

1.4 - BenchChem 2. 1 - Chem-Impex 3.2 - ACS Publications 4.3 - Google Patents 5.5 - PMC (NIH) 6.6 - Google Patents

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. New, Low–Molecular Weight Chemical Compounds Inhibiting Biological Activity of Interleukin 15 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US8198328B2 - Treatment of cancer using benzoic acid derivatives - Google Patents [patents.google.com]

Comprehensive Technical Guide: Synthesis, Characterization, and Application of Cyanomethyl 2-Methoxybenzoate

Executive Summary

In advanced synthetic workflows, the precise installation of ester or amide bonds without racemization of adjacent stereocenters remains a critical challenge. As a Senior Application Scientist evaluating activated electrophiles, I frequently leverage cyanomethyl esters for their exceptional balance of shelf stability and electrophilic reactivity.

Benzoic acid, 2-methoxy-, cyanomethyl ester (commonly known as cyanomethyl 2-methoxybenzoate) is a highly specialized intermediate. Driven by the electron-withdrawing nature of the cyanomethyl group, this compound acts as a powerful active ester in transesterification, amidation, and the construction of complex macromolecules like poly(amino)ester dendrimers[1]. This whitepaper provides a mechanistically grounded, self-validating guide to its synthesis, analytical characterization, and application.

Core Identification & Physicochemical Profiling

Rigorous identification of the target compound is the foundational step in any regulated drug development or materials science workflow. Cyanomethyl 2-methoxybenzoate is characterized by an ortho-methoxy substituted benzene ring conjugated to a highly reactive cyanomethyl ester moiety.

Table 1: Core Identification & Physicochemical Properties

| Property | Value / Description |

| Chemical Name | Benzoic acid, 2-methoxy-, cyanomethyl ester |

| Common Synonym | Cyanomethyl 2-methoxybenzoate |

| CAS Registry Number | 569340-75-6 |

| Molecular Formula | C10H9NO3 |

| Molecular Weight | 191.18 g/mol |

| Structural Features | Ortho-methoxy group (steric/electronic tuning); Cyanomethyl group (active leaving group) |

| Primary Utility | Activated electrophile for peptide synthesis and dendrimer construction[1] |

Mechanistic Chemistry: The Role of the Cyanomethyl Ester

Why design a synthetic route around a cyanomethyl ester rather than a standard methyl or ethyl ester? The causality lies in the profound electron-withdrawing nature of the nitrile (-C≡N) group.

Through strong inductive effects (-I), the cyanomethyl group pulls electron density away from the ester oxygen. This significantly increases the partial positive charge (δ+) on the carbonyl carbon, rendering it highly susceptible to nucleophilic attack by amines (aminolysis) or alcohols (transesterification) under remarkably mild conditions[1]. Unlike pentafluorophenyl (PFP) or N-hydroxysuccinimide (NHS) esters, cyanomethyl esters offer superior atom economy and yield a highly water-soluble leaving group (cyanomethanol), which simplifies downstream purification[2].

Mechanistic workflow of cyanomethyl 2-methoxybenzoate undergoing aminolysis.

Self-Validating Experimental Protocol for Synthesis

The synthesis of cyanomethyl esters classically involves the nucleophilic substitution of a carboxylate onto a haloacetonitrile (e.g., chloroacetonitrile) in the presence of a tertiary amine base[3]. To ensure scientific integrity, the following protocol is designed as a self-validating system , incorporating strict In-Process Controls (IPCs) to verify success at each stage.

Reagents Required:

-

2-Methoxybenzoic acid (1.0 equiv)

-

Chloroacetonitrile (1.5 equiv)

-

Triethylamine (Et₃N) (1.2 equiv)

-

Anhydrous Dichloromethane (CH₂Cl₂)

Step-by-Step Methodology:

-

Deprotonation & Activation: Dissolve 2-methoxybenzoic acid in anhydrous CH₂Cl₂ (0.2 M concentration) under a nitrogen atmosphere. Add Et₃N dropwise at room temperature.

-

Causality: Et₃N deprotonates the carboxylic acid to form a highly nucleophilic carboxylate anion. Anhydrous conditions are mandatory to prevent the hydrolytic degradation of chloroacetonitrile.

-

-

Electrophilic Substitution: Cool the reaction mixture to 0 °C using an ice bath. Add chloroacetonitrile dropwise over 15 minutes.

-

Causality: The Sₙ2 substitution is mildly exothermic. Cooling mitigates thermal spikes, preventing side reactions such as the dimerization of chloroacetonitrile or ketene formation.

-

-

Reaction Propagation & IPC: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

-

Self-Validation Check: Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (3:1). The starting acid will remain near the baseline (if the plate is unacidified), while the product will appear as a distinct, UV-active spot at R_f ~0.45. Complete consumption of the baseline spot validates the reaction's completion.

-

-

Quenching & Biphasic Workup: Transfer the mixture to a separatory funnel. Wash sequentially with 1M aqueous HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

-

Causality: The 1M HCl wash removes unreacted Et₃N and basic impurities. The NaHCO₃ wash acts as a chemical filter, selectively extracting any unreacted 2-methoxybenzoic acid into the aqueous layer as a water-soluble sodium salt.

-

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Step-by-step synthetic workflow for cyanomethyl 2-methoxybenzoate with integrated IPCs.

Analytical Characterization & Data Interpretation

To establish absolute trustworthiness in the synthesized material, rigorous analytical characterization is required. Below is the expected spectral data profile for cyanomethyl 2-methoxybenzoate, summarizing the quantitative data used to validate the molecular structure.

Table 2: Expected Analytical Characterization Data

| Analytical Technique | Key Signals & Interpretation | Causality / Structural Assignment |

| ¹H NMR (400 MHz, CDCl₃) | δ 4.95 (s, 2H) | Validates the presence of the -CH₂-CN group. The strong deshielding is caused by the adjacent oxygen and cyano groups. |

| ¹H NMR (400 MHz, CDCl₃) | δ 3.90 (s, 3H) | Confirms the intact ortho-methoxy (-OCH₃) group on the aromatic ring. |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.85 (dd, 1H), 7.50 (td, 1H), 7.00 (t, 1H), 6.95 (d, 1H) | Characteristic ABCD spin system confirming the ortho-disubstituted benzene ring. |

| ¹³C NMR (100 MHz, CDCl₃) | δ 164.5, 115.0, 48.5 | δ 164.5 (Ester C=O); δ 115.0 (Nitrile -C≡N); δ 48.5 (Methylene -CH₂-). |

| FT-IR (ATR, cm⁻¹) | 2260, 1745 | 2260 cm⁻¹ confirms the C≡N stretch; 1745 cm⁻¹ confirms the activated ester C=O stretch. |

| LC-MS (ESI+) | m/z 192.1[M+H]⁺ | Confirms the molecular weight of the target product (Exact Mass: 191.06). |

Advanced Applications in Drug Development

In the realm of drug development, cyanomethyl esters like CAS 569340-75-6 are highly prized for their ability to undergo transesterification to form poly(amino)ester dendrimers—complex, highly branched macromolecules used in targeted drug delivery systems[1]. Furthermore, they provide an environmentally conscious alternative to traditional coupling reagents (like DCC/HOBt). Because the primary cyanation and coupling byproducts are easily sequestered or degraded, cyanomethyl esters represent a highly scalable, atom-economical approach to modern active pharmaceutical ingredient (API) synthesis[4].

References

-

Angene International Limited. "Benzoic Acid, 2-Methoxy-, Cyanomethyl Ester CAS: 569340-75-6." ChemBuyersGuide.[Link]

-

Chen, D., et al. "Synthesis of Poly(amino)ester Dendrimers via Active Cyanomethyl Ester Intermediates." The Journal of Organic Chemistry, ACS Publications, 2010.[Link]

- Hugel, H. M., et al. "Preparation of cyanomethyl esters.

-

Stewart, F. H. C. "The Synthesis of Some N-Acetylglycyl Peptide Derivatives." Australian Journal of Chemistry, CSIRO, 1968.[Link]

Sources

Reactivity profile of cyanomethyl esters as activated esters

An in-depth technical guide for researchers, scientists, and drug development professionals.

Topic: Reactivity Profile of Cyanomethyl Esters as Activated Esters

Executive Summary

Cyanomethyl esters represent a class of activated esters utilized in organic synthesis, particularly for the formation of amide bonds. Their reactivity is modulated by the electron-withdrawing nature of the cyanomethyl group, which facilitates nucleophilic attack at the carbonyl carbon. This guide provides a comprehensive analysis of the synthesis, reactivity profile, and practical applications of cyanomethyl esters. We delve into the mechanistic underpinnings of their reactions, compare their kinetic profiles to other common activated esters, and explore the factors governing their stability and efficiency. Detailed, field-tested protocols for their synthesis and kinetic analysis are provided to equip researchers with the practical knowledge required for their effective implementation in peptide synthesis and bioconjugation workflows.

The Landscape of Activated Esters in Amide Bond Formation

The formation of an amide bond is a cornerstone of organic and medicinal chemistry, central to the synthesis of peptides, pharmaceuticals, and functional materials. However, the direct condensation of a carboxylic acid and an amine is an energetically unfavorable process, necessitating the "activation" of the carboxylic acid.[1] This is typically achieved by converting the carboxyl group into a more reactive derivative, an activated ester, which possesses a good leaving group that is readily displaced by an amine nucleophile.[2]

Commonly employed activated esters include N-hydroxysuccinimide (NHS) esters, pentafluorophenyl (PFP) esters, and nitrophenyl esters.[2][3] These reagents offer a balance of reactivity and stability, enabling efficient amide bond formation under relatively mild conditions. Cyanomethyl esters (CMEs) serve as a valuable alternative within this chemical toolbox. The reactivity of the ester is enhanced by the inductive electron-withdrawing effect of the nitrile group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

Synthesis and Characterization of Cyanomethyl Esters

The accessibility of cyanomethyl esters through straightforward synthetic routes is a key advantage for their application.

Synthetic Methodologies

Several reliable methods for the preparation of cyanomethyl esters have been established.

-

From Carboxylate Salts: A common and direct method involves the alkylation of a carboxylate salt with chloroacetonitrile.[4] This SN2 reaction is often performed in a polar aprotic solvent like DMF to facilitate the dissolution of the carboxylate salt and promote the reaction. The choice of the counter-ion for the carboxylate (e.g., sodium, potassium, or cesium) can influence the reaction rate and yield.

-

From Carboxylic Acid Halides: An alternative route involves the reaction of a more reactive carboxylic acid derivative, such as an acid halide, with an α-hydroxynitrile (glycolonitrile).[5] This reaction typically requires the presence of a non-nucleophilic base, such as a tertiary amine, to act as a hydrogen halide acceptor and drive the reaction to completion.[5] The use of catalytic amounts of tertiary-aminopyridines or N-methylimidazole can further accelerate the process.[5]

Protocol: Synthesis of Boc-L-Alanine Cyanomethyl Ester

This protocol describes the synthesis of a representative N-protected amino acid cyanomethyl ester from the corresponding carboxylate salt.

-

Preparation: To a solution of Boc-L-Alanine (1.89 g, 10 mmol) in 20 mL of dry DMF, add anhydrous potassium carbonate (1.52 g, 11 mmol).

-

Reaction: Add chloroacetonitrile (0.79 mL, 12.5 mmol) to the suspension.

-

Incubation: Stir the mixture vigorously at room temperature for 12-16 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes).

-

Work-up: Once the starting material is consumed, pour the reaction mixture into 100 mL of ice-cold water and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

-

Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Reactivity Profile of Cyanomethyl Esters

The utility of an activated ester is defined by its reactivity towards nucleophiles and its stability against undesired side reactions.

Mechanism of Aminolysis

The reaction of a cyanomethyl ester with an amine (aminolysis) proceeds via a nucleophilic acyl substitution mechanism.[6] The reaction is generally believed to proceed through a tetrahedral intermediate.[7]

// Nodes start [label=<RCOCH2CN||O>]; amine [label="R'-NH₂"]; ts1 [label="Tetrahedral Intermediate", shape=box, style="dotted"]; products [label=<RCNHR' + ⁻OCH2CN||O>];

// Edges start -> ts1 [label="Nucleophilic Attack"]; ts1 -> products [label="Collapse of Intermediate"]; amine -> ts1 [style=dotted];

// Invisible nodes for layout {rank=same; start; amine;} {rank=same; ts1;} {rank=same; products;} } केंद Mechanism of cyanomethyl ester aminolysis.

The electron-withdrawing nitrile group polarizes the C-O bond of the ester, making the cyanomethoxide a relatively stable leaving group. The rate-determining step can vary depending on the specific reactants and conditions, but it is often the formation or the breakdown of the tetrahedral intermediate.[6]

Kinetic Profile and Comparative Reactivity

The reactivity of cyanomethyl esters places them in the category of moderately activated esters. Their rate of aminolysis is generally slower than that of highly reactive esters like pentafluorophenyl (PFP) esters but can be comparable to or slightly faster than N-hydroxysuccinimide (NHS) esters, depending on the substrate and reaction conditions.

| Activated Ester Type | Leaving Group (pKa of Conjugate Acid) | General Reactivity | Susceptibility to Hydrolysis |

| Pentafluorophenyl (PFP) | Pentafluorophenol (~5.5) | Very High | Moderate |

| N-Hydroxysuccinimide (NHS) | N-Hydroxysuccinimide (~6.0) | High | High |

| Cyanomethyl (CME) | Glycolonitrile (~11.6) | Moderate | Relatively Low |

| p-Nitrophenyl (PNP) | p-Nitrophenol (~7.1) | Moderate | Moderate |

This table provides a qualitative comparison. Actual reaction rates are substrate and condition-dependent.

The moderate reactivity of CMEs can be advantageous, offering a balance between a sufficient reaction rate for amide formation and improved stability against premature hydrolysis, particularly in aqueous environments common in bioconjugation.[8]

Factors Influencing Reactivity

-

Electronic Effects: The electronic nature of the carboxylic acid component significantly impacts the ester's reactivity. Electron-withdrawing groups on the acyl moiety increase the electrophilicity of the carbonyl carbon, accelerating the rate of nucleophilic attack.[9]

-

Steric Hindrance: As with all acyl transfer reactions, steric bulk at either the acyl portion of the ester or on the incoming amine nucleophile will decrease the reaction rate.

-

Solvent: The choice of solvent can influence reaction rates. Polar aprotic solvents like DMF or acetonitrile are commonly used as they effectively solvate the reactants without competing in the reaction.

Stability and Competing Reactions

-

Hydrolytic Stability: A critical parameter for activated esters, especially in bioconjugation, is their stability in the presence of water.[8] The competition between aminolysis (the desired reaction) and hydrolysis (an undesired side reaction) determines the overall efficiency of the conjugation.[8] Cyanomethyl esters generally exhibit greater hydrolytic stability compared to NHS esters, which can be a significant advantage when working with precious biomolecules in aqueous buffers.

-

Epimerization: In peptide synthesis involving chiral amino acids, a major concern is the loss of stereochemical integrity (epimerization or racemization) at the α-carbon.[1] This can occur via the formation of a 5(4H)-oxazolone intermediate, particularly with highly activated esters or under basic conditions. The moderate reactivity of cyanomethyl esters can help to suppress this side reaction compared to more potent activating systems.

Applications in Modern Synthesis

The reactivity profile of cyanomethyl esters makes them suitable for specific applications where controlled reactivity and stability are paramount.

Peptide Synthesis

Cyanomethyl esters of N-protected amino acids can be used for solution-phase or solid-phase peptide synthesis.[10] They serve as an alternative to in-situ coupling reagents, allowing for the pre-formation and purification of the activated amino acid monomer. This can be beneficial in fragment condensation strategies or when dealing with sensitive amino acids where minimizing exposure to harsh coupling conditions is desirable.

Bioconjugation

Bioconjugation involves the covalent labeling of biomolecules like proteins and antibodies.[11] This process is almost always performed in aqueous buffers, where the hydrolytic stability of the labeling reagent is crucial. The enhanced stability of cyanomethyl esters relative to the widely used NHS esters makes them an interesting candidate for these applications, potentially leading to higher conjugation efficiencies and more reproducible results.

Experimental Protocols

Protocol: Kinetic Analysis of Aminolysis by HPLC

This protocol provides a framework for comparing the reactivity of a cyanomethyl ester with a model amine.

-

Stock Solutions: Prepare stock solutions of the cyanomethyl ester (e.g., 100 mM Boc-Ala-OCH₂CN) and a model amine (e.g., 1 M benzylamine) in dry acetonitrile.

-

Reaction Setup: In a thermostatted vial at 25°C, add acetonitrile. Add the amine stock solution to achieve the desired concentration (e.g., 50 mM).

-

Initiation: Initiate the reaction by adding the cyanomethyl ester stock solution to a final concentration of 5 mM. Start a timer immediately.

-

Time Points: At specific time intervals (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 20 µL) from the reaction mixture.

-

Quenching: Immediately quench the aliquot in a larger volume of a suitable mobile phase (e.g., 180 µL of 50:50 acetonitrile:water with 0.1% TFA) to stop the reaction.

-

Analysis: Analyze the quenched samples by reverse-phase HPLC, monitoring the disappearance of the cyanomethyl ester peak and the appearance of the amide product peak.

-

Data Processing: Calculate the concentration of the ester at each time point from a standard curve. Plot the natural logarithm of the ester concentration versus time. The negative of the slope of this line will give the pseudo-first-order rate constant (k').

Conclusion and Future Outlook

Cyanomethyl esters are a valuable class of activated esters characterized by their moderate reactivity and enhanced hydrolytic stability. While not as reactive as some of the most potent activating groups, their profile makes them particularly suitable for applications requiring a delicate balance between efficiency and control, such as in the synthesis of epimerization-prone peptides and in bioconjugation reactions conducted in aqueous media. Future research may focus on the development of novel cyanomethyl-based activating groups with tailored electronic properties to further fine-tune reactivity and stability for highly specific and demanding synthetic challenges in drug development and materials science.

References

-

Royal Society of Chemistry. (n.d.). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications. [Link]

-

ACS Publications. (2023). Isothiouronium-Mediated Conversion of Carboxylic Acids to Cyanomethyl Thioesters. The Journal of Organic Chemistry. [Link]

- Google Patents. (n.d.).

-

Scilit. (n.d.). Cyanomethyl Esters: Useful Protection for Carboxylic Acids. [Link]

- Google Patents. (n.d.). EP0291626A3 - Process for the preparation of optically-active cyanomethyl esters.

-

CORE. (n.d.). Silyl Esters as Reactive Intermediates in Organic Synthesis. [Link]

-

ResearchGate. (n.d.). Probing structure−activity relationships for cyanomethyl esters of substituted benzoic acids in eFx-promoted acylation reactions. [Link]

-

ACS Publications. (2017). α-Imino Esters in Organic Synthesis: Recent Advances. Chemical Reviews. [Link]

-

PMC. (2023). Isothiouronium-Mediated Conversion of Carboxylic Acids to Cyanomethyl Thioesters. [Link]

-

Semantic Scholar. (1990). Selective catalysis of ester aminolysis: an approach to peptide active esters. [Link]

-

MDPI. (2024). Recent Advances in Polymers Bearing Activated Esters for the Synthesis of Glycopolymers by Postpolymerization Modification. [Link]

-

PMC. (n.d.). Cyanine Masking: A Strategy to Test Functional Group Effects on Antibody Conjugate Targeting. [Link]

-

PMC. (n.d.). Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates. [Link]

-

Asian Journal of Pharmaceutical Technology and Innovation. (2016). A Review: Synthesis And Docking Study of Biologically Active Esters. [Link]

-

Taylor & Francis Online. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. [Link]

-

MDPI. (2019). Synthesis of Cyanate Esters Based on Mono-O-Methylated Bisphenols with Sulfur-Containing Bridges. [Link]

-

ACS Publications. (2016). Cyanomethylation and Cyclization of Aryl Alkynoates with Acetonitrile under Transition-Metal-Free Conditions: Synthesis of 3-Cyanomethylated Coumarins. [Link]

-

Butlerov Communications. (2018). Aminolysis of esters: kinetic experiment and computer simulationof the mechanism. [Link]

-

ResearchGate. (2010). Activation of carboxyl group with cyanate: Peptide bond formation from dicarboxylic acids. [Link]

-

Atlas Antibodies. (n.d.). Bioconjugation application notes. [Link]

-

PMC. (n.d.). N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production. [Link]

-

MDPI. (2023). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. [Link]

-

ACS Publications. (1963). Peptide Syntheses Via Amino Acid Active Esters. [Link]

-

ResearchGate. (2023). (PDF) Cyanate Ester Polymerization: Overview of Mechanistic and Kinetic Aspects. [Link]

-

ResearchGate. (n.d.). Computational Study of the Aminolysis of Esters. The Reaction of Methylformate with Ammonia. [Link]

-

MDPI. (2023). Epimerisation in Peptide Synthesis. [Link]

-

MDPI. (2022). Investigating the Stability of Six Phenolic TMZ Ester Analogues, Incubated in the Presence of Porcine Liver Esterase and Monitored by HPLC. [Link]

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

-

Synfacts. (2023). Peptide Cleavage Reaction at the C-Terminal Arg Site. [Link]

-

ResearchGate. (n.d.). Activation of Stable Polymeric Esters by Using Organo-Activated Acyl Transfer Reactions. [Link]

-

R Discovery. (2009). Efficient synthesis of esters containing tertiary amine functionalities via active cyanomethyl ester intermediates. [Link]

Sources

- 1. Epimerisation in Peptide Synthesis [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. scilit.com [scilit.com]

- 5. US4761494A - Preparation of cyanomethyl esters - Google Patents [patents.google.com]

- 6. butlerov.com [butlerov.com]

- 7. researchgate.net [researchgate.net]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Bioconjugation application notes [bionordika.fi]

Application Notes and Protocols: A Comprehensive Guide to the Synthesis of Cyanomethyl Esters from Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Cyanomethyl Esters

Cyanomethyl esters are valuable synthetic intermediates, primarily recognized for their dual role as both protecting groups for carboxylic acids and as activated esters for the formation of amide bonds. The cyanomethyl group offers a unique balance of stability under various conditions and susceptibility to mild, specific cleavage, making it an attractive tool in complex multi-step syntheses, particularly in peptide chemistry and the development of active pharmaceutical ingredients (APIs). The electron-withdrawing nature of the nitrile functionality enhances the electrophilicity of the ester carbonyl, facilitating nucleophilic attack by amines to form amides under gentle conditions. This guide provides a detailed overview of the most common and effective methods for the preparation of cyanomethyl esters from carboxylic acids, complete with mechanistic insights, step-by-step protocols, and troubleshooting advice.

Method 1: Direct Alkylation of Carboxylate Salts with Chloroacetonitrile

This method is one of the most straightforward approaches to cyanomethyl esters, proceeding via a classic SN2 reaction. The carboxylic acid is first deprotonated with a suitable base to form a carboxylate salt, which then acts as a nucleophile, attacking the electrophilic methylene carbon of chloroacetonitrile.

Mechanistic Rationale

The reaction begins with an acid-base reaction between the carboxylic acid and a base, typically a tertiary amine like triethylamine (Et3N), to generate the carboxylate anion. This carboxylate then displaces the chloride from chloroacetonitrile in a bimolecular nucleophilic substitution (SN2) reaction. The choice of a non-nucleophilic base is crucial to avoid competing reactions.

Application Note: Optimized Reaction Conditions for Nucleophilic Substitution of Cyanomethyl Esters

Introduction & Mechanistic Rationale

Cyanomethyl esters (CMEs) represent a highly specialized class of mildly activated carboxylate derivatives. While highly reactive esters—such as N-hydroxysuccinimide (NHS) or pentafluorophenyl (PFP) esters—dominate standard bioconjugation, their aggressive electrophilicity often leads to oxazolone-driven C-terminal racemization during peptide synthesis. CMEs offer a strategic alternative: their attenuated reactivity virtually eliminates the risk of racemization, making them ideal for the coupling of sterically hindered amino acids and macrocyclization workflows [1].

The nucleophilic substitution of CMEs diverges mechanistically based on the nature of the nucleophile:

-

Standard Amidation: Primary and secondary aliphatic amines undergo a classical addition-elimination reaction via a tetrahedral intermediate, displacing cyanomethanol.

-

Native Serine Peptide Assembly (SPA): When reacting with 1,2-hydroxyamines (e.g., N-terminal serine residues), the reaction is governed by Hard-Soft Acid-Base (HSAB) theory. The highly localized positive charge of the CME carbonyl strongly favors initial attack by the "harder" oxygen nucleophile. This transesterification yields an O-acyl intermediate that rapidly undergoes an intramolecular O→N acyl shift to form the thermodynamically stable amide bond [1].

Figure 1: Mechanistic divergence of cyanomethyl ester substitution based on nucleophile type.

Causality in Reaction Parameters

Successful nucleophilic substitution of CMEs requires precise control over the reaction microenvironment. Every reagent choice directly impacts the kinetic rate and product purity:

-

Solvent Selection: Polar aprotic solvents (DMF, NMP, or DMSO) are mandatory. They solubilize complex peptide fragments and stabilize the polar tetrahedral transition state during nucleophilic attack. High reactant concentrations (0.1 M – 0.5 M) are critical to driving the bimolecular kinetics of these mildly activated esters [2].

-

Catalytic Acceleration: The addition of imidazole or N-methylimidazole is a field-proven technique to accelerate sluggish reactions. Imidazole acts as a nucleophilic catalyst, attacking the CME to form a transient, highly reactive acylimidazole intermediate that is rapidly intercepted by the target amine [2].

-

Moisture Management: While CMEs are generally stable, trace water can cause background hydrolysis. However, in the presence of excess alpha-hydroxynitrile and an N-methylimidazole catalyst, any transient anhydride formed by hydrolysis is rapidly converted back to the desired ester, creating a highly robust reaction system [3].

-

Base Selection: N,N-Diisopropylethylamine (DIPEA) is preferred over Triethylamine (TEA) when neutralizing amine hydrochlorides. Its steric bulk prevents it from acting as a competing nucleophile or inducing base-catalyzed epimerization.

Comparative Reactivity Data

To contextualize the utility of CMEs, the following table summarizes their performance metrics against other common activated esters used in peptide chemistry and bioconjugation.

| Activating Group | Relative Reactivity | Racemization Risk | Primary Application | Mechanistic Pathway |

| N-Hydroxysuccinimide (NHS) | High | Moderate to High | Standard bioconjugation | Direct N-attack |

| Cyanomethyl (CME) | Mild | Zero to Low | Hindered peptide assembly | Direct N-attack or SPA |

| Trifluoroethyl (TFE) | Moderate | Zero | Fast SPA | Direct N-attack or SPA |

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can empirically verify the success of each step without relying solely on end-point analysis.

Protocol A: Synthesis of Cyanomethyl Esters

This protocol activates a free carboxylic acid into a shelf-stable CME.

-

Preparation: Dissolve the N-protected amino acid or carboxylic acid (1.0 eq) in anhydrous DMF to achieve a concentration of 0.2 M.

-

Deprotonation: Add Cesium Carbonate (Cs₂CO₃, 1.0 eq) or DIPEA (1.2 eq). Stir at room temperature for 15 minutes to generate the carboxylate salt.

-

Alkylation: Dropwise add bromoacetonitrile (BrCH₂CN) (1.5 eq). Caution: Bromoacetonitrile is a lachrymator and highly toxic; perform strictly in a fume hood.

-

Reaction Monitoring (Self-Validation): Stir at ambient temperature for 2–8 hours. Monitor via TLC (Hexanes/EtOAc). The complete consumption of the highly polar carboxylic acid into a faster-eluting UV-active spot validates successful esterification.

-

Isolation: Quench the reaction with water and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Nucleophilic Substitution (Amidation & SPA)

This protocol covers the coupling of the CME to an amine or an N-terminal serine.

-

Assembly: Dissolve the purified Cyanomethyl Ester (1.2 eq) and the target amine/peptide (1.0 eq) in anhydrous DMF or DMSO (0.2 M – 0.5 M).

-

Neutralization: If the amine is a hydrochloride salt, add DIPEA (1.2 eq).

-

Catalysis (Optional but Recommended): For sterically hindered secondary amines or sluggish couplings, add Imidazole (0.5 to 1.0 eq) to generate the acylimidazole intermediate [2].

-

Incubation: Stir at room temperature for 24–48 hours.

-

Self-Validation Checkpoint (LC-MS):

-

For Standard Amidation: The product mass [M+H]⁺ will emerge steadily as a single peak.

-

For Serine Peptide Assembly (SPA): You will initially observe a kinetic peak corresponding to the O-acyl transesterification intermediate. Complete conversion is validated when this peak fully transitions to a thermodynamically stable, distinctively eluting N-acyl amide peak with an identical m/z ratio [1].

-

-

Purification: Precipitate the final peptide by adding cold diethyl ether, or purify directly via preparative RP-HPLC.

Figure 2: Step-by-step experimental workflow for the synthesis and nucleophilic substitution of CMEs.

References

-

Pirrung, M. C., & Schreihans, R. S. (2016). Native Serine Peptide Assembly: Scope and Utility. European Journal of Organic Chemistry, 2016(34), 5633-5636. URL:[Link]

-

Stewart, F. H. C. (1970). The Synthesis of Some N-Acetylglycyl Peptide Derivatives. Australian Journal of Chemistry, 23(10), 2147-2152. URL:[Link]

- Hughes, J. et al. (1988). Preparation of cyanomethyl esters. US Patent 4761494A. Google Patents.

Sources

Application Note: Cyanomethyl 2-Methoxybenzoate in Advanced Peptide Synthesis and Genetic Reprogramming

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Field: Peptide Chemistry, Synthetic Biology, and In Vitro Translation (IVT)

Introduction & Mechanistic Rationale

The demand for highly modified, non-canonical peptides in drug discovery has driven the development of orthogonal translation systems and advanced chemical ligation techniques. Cyanomethyl 2-methoxybenzoate (CM-2-OMe-Bz) has emerged as a highly specialized, mildly activated ester that bridges the gap between synthetic organic chemistry and ribosomal translation.

Unlike highly reactive esters (e.g., NHS esters) or standard coupling reagents (e.g., HATU, PyBOP) that are prone to causing racemization via oxazolone intermediates, the cyanomethyl ester (CME) provides a finely tuned electrophilic center[1]. The electron-withdrawing cyano group (-C≡N) mildly activates the carbonyl carbon, making it stable in aqueous buffers yet sufficiently reactive for targeted nucleophilic attack. The 2-methoxybenzoate moiety serves a dual purpose: it acts as a rigid, aromatic building block for synthesizing aramid-peptide foldamers[2], and its ortho-methoxy group provides steric shielding that modulates the trajectory of incoming nucleophiles, enhancing coupling fidelity.

This application note details the two primary workflows utilizing CM-2-OMe-Bz: Flexizyme-Mediated tRNA Aminoacylation and Native Serine Peptide Assembly (SPA) .

Application I: Flexizyme-Mediated tRNA Acylation

In genetic code reprogramming, natural aminoacyl-tRNA synthetases (aaRSs) are often too specific to accept non-canonical amino acids (NCAAs). To bypass this, researchers utilize flexizymes —artificial ribozymes capable of charging tRNAs with a vast array of unnatural substrates[3].

The enhanced flexizyme (eFx ) specifically recognizes aromatic amino acids activated as cyanomethyl esters[4]. When CM-2-OMe-Bz is introduced to the eFx:tRNA complex, the ribozyme positions the 3'-terminal hydroxyl group of the tRNA for a precise nucleophilic attack on the CME carbonyl. This transesterification yields a 2-methoxybenzoyl-tRNA, which can then be utilized by the ribosome to incorporate the aromatic foldamer into a nascent peptide chain[5].

Caption: Mechanism of eFx flexizyme-mediated tRNA acylation using Cyanomethyl 2-methoxybenzoate.

Protocol 1: eFx-Catalyzed Preparation of 2-OMe-Bz-tRNA

Causality & Self-Validation: This protocol utilizes a thermal annealing step to ensure proper folding of the tRNA and eFx. Magnesium chloride (

Materials:

-

In vitro transcribed tRNA (e.g.,

) (40 µM final) -

eFx Flexizyme (60 µM final)

-

CM-2-OMe-Bz (Substrate, 5 mM in DMSO)

-

HEPES-KOH buffer (0.2 M, pH 7.5)

- (3 M stock)

-

Sodium acetate (0.6 M, pH 5.2)

Step-by-Step Workflow:

-

Thermal Annealing: In a sterile PCR tube, combine 2 µL of HEPES-KOH (0.2 M, pH 7.5), tRNA (final concentration 40 µM), and eFx (final concentration 60 µM) in nuclease-free water to a volume of 12 µL.

-

Heat the mixture to 90 °C for 2 minutes using a thermocycler, then cool slowly to 21 °C over 8 minutes.

-

Ribozyme Activation: Add 4 µL of 3 M

(final concentration 600 mM) to the annealed RNA mixture. Incubate at 21 °C for 5 minutes, then transfer to ice for 3 minutes. -

Acylation Reaction: Initiate the reaction by adding 4 µL of 5 mM CM-2-OMe-Bz (dissolved in 100% DMSO). The final reaction volume is 20 µL with 20% DMSO.

-

Incubate the reaction on ice for 2 to 6 hours. Note: The ortho-methoxy group provides steric hindrance, often requiring longer incubation times compared to unhindered aromatic esters.

-

Acidic Quenching: Terminate the reaction by adding 60 µL of 0.6 M Sodium Acetate (pH 5.2) to immediately protonate the environment and stabilize the acyl-tRNA ester bond.

-

Precipitation: Add 200 µL of cold absolute ethanol. Vortex and centrifuge at 15,000 × g for 15 minutes at 4 °C. Wash the pellet with 70% ethanol (pH 5.2), air-dry, and resuspend in 1 mM sodium acetate (pH 5.2) for immediate use in in vitro translation (IVT)[6].

Application II: Native Serine Peptide Assembly (SPA)

Beyond ribosomal synthesis, cyanomethyl esters are highly valuable in the chemical synthesis of large proteins. Native Serine Peptide Assembly (SPA) is a ligation technique that complements Native Chemical Ligation (NCL) by allowing segment condensation at N-terminal Serine or Threonine residues without the need for a thiol catalyst[1].

When a peptide fragment featuring a C-terminal cyanomethyl ester (e.g., a peptide terminating in CM-2-OMe-Bz) is reacted with a peptide containing an N-terminal Serine, the hydroxyl group of the Serine attacks the CME. This forms an intermediate O-acyl ester. Driven by thermodynamic stability and entropy, a spontaneous O-to-N acyl shift occurs, forming a native, irreversible amide bond[7]. Because the CME is only mildly activated, it entirely bypasses the oxazolone formation pathway, resulting in zero racemization of the C-terminal residue[1].

Caption: Mechanism of Native Serine Peptide Assembly (SPA) showcasing the entropy-driven O-to-N acyl shift.

Protocol 2: Segment Condensation via SPA

Causality & Self-Validation: The reaction is performed in a polar aprotic solvent (DMSO or DMF) to maintain peptide solubility while preventing the hydrolysis of the cyanomethyl ester. Cesium carbonate (

Materials:

-

Peptide A (C-terminal Cyanomethyl ester)

-

Peptide B (N-terminal Serine, fully unprotected)

-

Anhydrous DMSO

-

Cesium carbonate (

)

Step-by-Step Workflow:

-

Solubilization: Dissolve Peptide A (1.0 eq, ~10 mM) and Peptide B (1.2 eq, ~12 mM) in anhydrous DMSO in a low-bind microcentrifuge tube.

-

Base Addition: Add 1.0 equivalent of finely powdered

to the mixture. -

Ligation: Stir the reaction vigorously at room temperature. The mild activation of the CME allows the reaction to proceed cleanly over 8 to 24 hours.

-

Monitoring: Monitor the reaction progress via LC-MS. You will initially observe the mass of the O-acyl intermediate, which will gradually convert to the final product mass (identical mass, but shifted retention time due to the O-to-N shift).

-

Isolation: Once the O-to-N shift is complete, quench the reaction by adding 1% Trifluoroacetic acid (TFA) in water. Purify the ligated peptide using preparative RP-HPLC.

Comparative Data: Active Esters in Peptide Coupling

To justify the selection of Cyanomethyl esters over other activating groups, the following table synthesizes their reactivity profiles, flexizyme compatibility, and racemization risks based on empirical data[1],[3],[6].

| Activating Group | Leaving Group Structure | Flexizyme Compatibility | Reactivity Level | Racemization Risk | Primary Application |

| Cyanomethyl (CME) | eFx (Aromatic substrates) | Mild / Moderate | Very Low | SPA, eFx-mediated IVT | |

| 3,5-Dinitrobenzyl (DNB) | dFx (Aliphatic substrates) | High | Moderate | dFx-mediated IVT | |

| Thioester (ABT) | aFx (Specialized substrates) | Moderate | Low | Native Chemical Ligation | |

| N-Hydroxysuccinimide (NHS) | Incompatible | Very High | High | Standard Amide Coupling |

Data Summary: CM-2-OMe-Bz offers an optimal balance. It is reactive enough to undergo transesterification with tRNA or N-terminal serine, but stable enough to completely avoid oxazolone-driven racemization, making it superior to NHS esters for complex segment condensations.

References

-

Goto, Y., Katoh, T., & Suga, H. (2011). A Flexible, Scalable Method for Preparation of Homogeneous Aminoacylated tRNAs. Nature Protocols.[Link]

-

Suga, H., et al. (2011). Flexizymes: their evolutionary history and the origin of catalytic function. Accounts of Chemical Research.[Link]

-

Bode, J. W., et al. (2019). Native Serine Peptide Assembly: Scope and Utility. Chemical Science.[Link]

-

Maini, R., et al. (2023). Evaluating Translational Efficiency of Noncanonical Amino Acids to Inform the Design of Druglike Peptide Libraries. ACS Chemical Biology.[Link]

-

Huc, I., et al. (2021). Ribosomal Incorporation of Aromatic Oligoamides as Peptide Sidechain Appendages. Chemistry - A European Journal. [Link]

Sources

- 1. Native Serine Peptide Assembly: Scope and Utility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Flexible, Scalable Method for Preparation of Homogeneous Aminoacylated tRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Flexizymes: their evolutionary history and the origin of catalytic function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Native Serine Peptide Assembly: Scope and Utility - PMC [pmc.ncbi.nlm.nih.gov]

Scalable production methods for Cyanomethyl 2-methoxybenzoate

An Application Note for the Scalable Production of Cyanomethyl 2-methoxybenzoate

Abstract

Cyanomethyl 2-methoxybenzoate is a valuable intermediate in organic synthesis, finding applications in the development of pharmaceuticals and other fine chemicals. This document provides a detailed, scalable, and robust protocol for the synthesis of Cyanomethyl 2-methoxybenzoate via the O-acylation of 2-methoxybenzoic acid with chloroacetonitrile. The protocol emphasizes operational simplicity, high yield, and safety, making it suitable for laboratory-scale research and scalable for pilot plant production. We delve into the rationale behind reagent selection, process parameters, and purification strategies, offering a comprehensive guide for researchers, chemists, and drug development professionals.

Introduction and Synthesis Strategy

The synthesis of cyanomethyl esters is a critical transformation in organic chemistry. These compounds serve as versatile building blocks, primarily due to the dual reactivity of the ester and nitrile functionalities. The target molecule, Cyanomethyl 2-methoxybenzoate, is typically synthesized through the esterification of 2-methoxybenzoic acid. While several methods exist for ester formation, for scalable production, the direct O-acylation using an alkylating agent in the presence of a base is often the most efficient and economical route.

The selected strategy involves the reaction of 2-methoxybenzoic acid with chloroacetonitrile. This method is advantageous due to the commercial availability and relatively low cost of the starting materials. The reaction proceeds via a nucleophilic substitution mechanism, where the carboxylate anion of 2-methoxybenzoic acid, formed in situ by a base, attacks the electrophilic carbon of chloroacetonitrile, displacing the chloride ion.

Caption: Reaction scheme for the synthesis of Cyanomethyl 2-methoxybenzoate.

Rationale for Reagent and Parameter Selection

The efficiency and scalability of a chemical process are critically dependent on the choice of reagents and reaction conditions. Below, we justify the selections for this protocol.

-

Carboxylic Acid: 2-Methoxybenzoic acid (o-anisic acid) is a readily available and stable solid starting material.[1]

-

Cyanomethylating Agent: Chloroacetonitrile is a cost-effective and highly reactive electrophile for this transformation. Its volatility allows for easy removal after the reaction is complete. However, it is highly toxic and requires careful handling.[2][3]

-

Base: The choice of base is crucial for deprotonating the carboxylic acid without promoting side reactions.

-

Potassium Carbonate (K₂CO₃): An inexpensive, non-hygroscopic, and moderately strong base. It is easily filtered off after the reaction, simplifying the workup, which is a significant advantage for large-scale operations.

-

Triethylamine (Et₃N): A soluble organic base that acts as a hydrogen halide acceptor.[4] While effective, its removal can require more extensive aqueous extraction, and it has a strong odor. For scalability and ease of workup, solid inorganic bases are often preferred.

-

-

Solvent: The solvent must dissolve the reactants and facilitate the reaction.

-

Acetone: A good choice due to its ability to dissolve the starting materials, its appropriate boiling point for refluxing conditions, and its ease of removal by distillation.[5]

-

Dimethylformamide (DMF): A polar aprotic solvent that can accelerate Sₙ2 reactions.[6] However, its high boiling point makes it difficult to remove, and it is associated with toxicity concerns, making it less ideal for scalable production unless necessary for reactivity.

-

-

Catalyst (Optional): In some cases, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) or an iodide source (e.g., sodium iodide) can be added to accelerate the reaction, particularly when using inorganic bases in less polar solvents.[5][7]

Detailed Synthesis Protocol

This protocol details the synthesis of Cyanomethyl 2-methoxybenzoate on a laboratory scale, with considerations for scaling up.

3.1. Materials and Equipment

-

Reagents:

-

2-Methoxybenzoic acid (≥98%)

-

Chloroacetonitrile (≥99%)

-

Anhydrous Potassium Carbonate (powdered)

-

Acetone (ACS grade)

-

Ethyl acetate (ACS grade)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

-

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves. All operations with chloroacetonitrile must be performed in a certified chemical fume hood.[8][9]

-

3.2. Step-by-Step Procedure

-

Reaction Setup: To a dry 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add 2-methoxybenzoic acid (15.2 g, 0.1 mol) and anhydrous potassium carbonate (20.7 g, 0.15 mol).

-

Solvent Addition: Add 200 mL of acetone to the flask. Stir the suspension vigorously at room temperature.

-

Reagent Addition: In the dropping funnel, prepare a solution of chloroacetonitrile (7.9 g, 0.105 mol) in 25 mL of acetone. Add this solution dropwise to the stirred suspension over 30 minutes.

-

Causality Note: Dropwise addition helps to control any potential exotherm and ensures a smooth reaction initiation.

-

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 56°C) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexanes:ethyl acetate as the eluent). The reaction is typically complete within 4-6 hours.

-

Workup - Quenching and Filtration: Once the reaction is complete (disappearance of the starting carboxylic acid by TLC), cool the mixture to room temperature. Filter the solid potassium carbonate and potassium chloride byproduct using a Büchner funnel and wash the solid cake with a small amount of acetone.

-

Solvent Removal: Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.

-

Extraction: Dissolve the resulting residue in 150 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash with 50 mL of water, followed by 50 mL of brine.[6]

-

Trustworthiness Note: The water wash removes any remaining inorganic salts, and the brine wash helps to break any emulsions and begins the drying process.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude Cyanomethyl 2-methoxybenzoate, which is typically an oil or a low-melting solid.

3.3. Purification

The choice of purification method depends on the purity of the crude product and the scale of the synthesis.

-

Recrystallization: If the crude product is a solid and contains impurities with different solubility profiles, recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) is an effective and scalable purification method.

-

Vacuum Distillation: For liquid products or to remove non-volatile impurities, vacuum distillation is a viable option.[10]

-

Column Chromatography: While effective for high-purity small-scale synthesis, flash column chromatography is generally not considered a scalable method for bulk production due to high solvent consumption and labor intensity.[11]

Process Optimization and Scalability

For scaling up the production, several parameters should be optimized to ensure safety, efficiency, and cost-effectiveness.

| Parameter | Recommended Range | Rationale & Scalability Considerations |

| Stoichiometry (Base:Acid) | 1.2 - 1.5 equivalents | A slight excess of base ensures complete deprotonation of the carboxylic acid. A large excess is unnecessary and complicates the workup. |

| Stoichiometry (Alkylating Agent:Acid) | 1.05 - 1.1 equivalents | A small excess of the limiting reagent (chloroacetonitrile) drives the reaction to completion. A large excess complicates purification. |

| Reaction Temperature | 50 - 60°C (Reflux in Acetone) | Provides sufficient energy to overcome the activation barrier without significant solvent loss or degradation. Temperature control is critical on a larger scale to manage heat dissipation. |

| Reaction Time | 4 - 8 hours | Monitor by HPLC on a larger scale for precise determination of reaction completion to optimize reactor occupancy time. |

| Solvent Volume | 10 - 15 mL/g of acid | Sufficient to ensure good mixing and heat transfer. Over-dilution slows the reaction rate, while under-dilution can lead to poor stirring and local overheating. |

Safety Precautions

-

Chloroacetonitrile: This substance is highly toxic if swallowed, inhaled, or in contact with skin.[3] It is also flammable and a lachrymator.[2][8] All manipulations must be conducted in a well-ventilated chemical fume hood. Wear appropriate PPE, including double gloves, a lab coat, and chemical safety goggles.[9] An emergency safety shower and eyewash station must be readily accessible.

-

Cyanide Handling: In case of spills or exposure, follow established emergency procedures for cyanide-containing compounds. Acidic conditions can release highly toxic hydrogen cyanide gas. Ensure the workup procedure remains basic or neutral until all cyanides are removed.

-

General Hazards: Acetone and ethyl acetate are flammable liquids. Keep away from ignition sources.

Overall Workflow

The following diagram outlines the complete workflow from starting materials to the final purified product.

Caption: Scalable production workflow for Cyanomethyl 2-methoxybenzoate.

References